4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid
Description
4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a pyrimidine derivative through a butyl chain. The presence of multiple amino groups and a pyrimidine ring makes it a versatile molecule for various chemical reactions and biological interactions.
Properties
Molecular Formula |
C15H19N5O3 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
4-[4-amino-3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)butyl]benzoic acid |
InChI |
InChI=1S/C15H19N5O3/c16-7-10(11-12(17)19-15(18)20-13(11)21)6-3-8-1-4-9(5-2-8)14(22)23/h1-2,4-5,10H,3,6-7,16H2,(H,22,23)(H5,17,18,19,20,21) |
InChI Key |
PLMKBOZCMKWCAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(CN)C2=C(N=C(NC2=O)N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of intermediate compounds with α-amino acids or γ-amino butyric acid using coupling reagents such as N-methylmorpholine and 2-chloro-4,6-dimethoxy-1,3,5-triazine. The final product is obtained through alkaline hydrolysis with 1 N NaOH .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced using optimized reaction conditions and purification techniques. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid has numerous scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: The compound is utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid involves its interaction with molecular targets and pathways. The compound’s amino groups and pyrimidine ring allow it to bind to specific enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-4-nitrobutyl]benzoic acid
- 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl derivatives
Uniqueness
4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid is unique due to its specific structure, which includes a benzoic acid moiety linked to a pyrimidine derivative through a butyl chain. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological molecules, making it a valuable compound in scientific research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
